molecular formula C20H15NO B137689 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene CAS No. 134998-76-8

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene

Katalognummer B137689
CAS-Nummer: 134998-76-8
Molekulargewicht: 285.3 g/mol
InChI-Schlüssel: BQARVUKCXRAJKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene (N-OH-PhIP) is a potent mutagenic and carcinogenic compound formed during the cooking of meat at high temperatures. It belongs to the family of heterocyclic aromatic amines (HAAs), which are known to be formed during the cooking of meat at high temperatures. The presence of N-OH-PhIP in cooked meat poses a significant risk to human health, as it has been linked to the development of various types of cancers.

Wirkmechanismus

The mechanism of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene are primarily related to its mutagenic and carcinogenic properties. 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene can induce DNA damage and mutations, leading to the development of cancer. It has also been shown to be toxic to various organs, including the liver and kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it an ideal compound for studying the mechanisms of cancer development. However, its limitations include its toxicity, which can make it difficult to work with in the laboratory.

Zukünftige Richtungen

Future research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene should focus on identifying ways to reduce its formation during the cooking of meat. This could include the development of new cooking methods or the use of additives that can prevent the formation of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene. Additionally, research should focus on identifying ways to minimize the exposure of humans to 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene, as it poses a significant risk to human health. Finally, future research should focus on developing new treatments for cancer that target the mechanisms of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene.

Synthesemethoden

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is formed as a result of the reaction between 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and nitrite under acidic conditions. The reaction takes place during the cooking of meat at high temperatures, and the resulting 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is present in the cooked meat.

Wissenschaftliche Forschungsanwendungen

The scientific research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene has primarily focused on its mutagenic and carcinogenic properties. Several studies have demonstrated that 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is a potent mutagenic compound that can induce DNA damage and mutations. It has also been shown to be a potent carcinogen, capable of inducing tumors in various organs of experimental animals.

Eigenschaften

CAS-Nummer

134998-76-8

Produktname

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene

Molekularformel

C20H15NO

Molekulargewicht

285.3 g/mol

IUPAC-Name

3-nitroso-7,8,9,10-tetrahydrobenzo[a]pyrene

InChI

InChI=1S/C20H15NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h5-11H,1-4H2

InChI-Schlüssel

BQARVUKCXRAJKO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O

Kanonische SMILES

C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O

Andere CAS-Nummern

134998-76-8

Synonyme

3-nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene
3-NO-H4-BaP

Herkunft des Produkts

United States

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